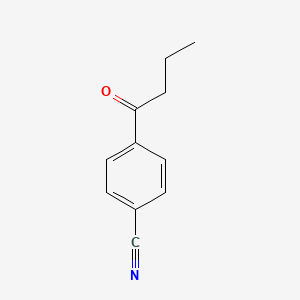

4-Butyrylbenzonitrile

Descripción

4-Butyrylbenzonitrile (IUPAC name: 4-(butanoyl)benzonitrile) is a benzonitrile derivative featuring a butyryl group (CH₃CH₂CH₂CO-) attached to the para position of a benzene ring bearing a nitrile (-CN) group.

Propiedades

IUPAC Name |

4-butanoylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGHUFUZIIWFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyrylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobutyryl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-Butyrylbenzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Butyrylbenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a palladium catalyst are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH) and sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

Oxidation: 4-Butyrylbenzoic acid.

Reduction: 4-Butyrylbenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Butyrylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with nitrile functionalities.

Mecanismo De Acción

The mechanism of action of 4-Butyrylbenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparación Con Compuestos Similares

The following analysis compares 4-Butyrylbenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations and Molecular Properties

Key Observations:

- Electron Effects : The nitrile group in all compounds directs electrophilic substitution to the meta position. Electron-withdrawing substituents (e.g., -F in 4-Fluorobenzoylacetonitrile) further deactivate the ring .

- Lipophilicity: Alkyl chains (e.g., hexylamino in ) increase hydrophobicity, whereas polar groups (e.g., aminooxyethoxy in ) enhance water solubility.

- Thermal Stability : Cyclohexyl derivatives (e.g., ) exhibit high thermal stability, making them suitable for liquid crystal displays.

Toxicity and Handling

- Limited Data: Most benzonitrile analogs in the evidence (e.g., ) are labeled "for research use only" with incomplete toxicity profiles.

Actividad Biológica

4-Butyrylbenzonitrile, a nitrile compound, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

4-Butyrylbenzonitrile (CAS Number: 90819-57-1) is synthesized through several methods, with one common route involving the reaction of 4-bromobutyryl chloride with benzonitrile in the presence of a base like triethylamine under reflux conditions. This compound serves as a building block for the development of bioactive compounds and has applications in medicinal chemistry.

Table 1: Synthesis Methods of 4-Butyrylbenzonitrile

| Method | Reagents | Conditions |

|---|---|---|

| Nucleophilic substitution | 4-bromobutyryl chloride + benzonitrile | Reflux with triethylamine |

| Industrial production | Continuous flow reactors | Optimized for yield |

The biological activity of 4-Butyrylbenzonitrile is primarily attributed to its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound's reactivity and binding affinity. This leads to potential modulation of enzyme and receptor activity, which may result in specific physiological effects.

Biological Activities

Recent studies have investigated the compound for various biological activities:

- Antimicrobial Activity : Preliminary investigations suggest that 4-Butyrylbenzonitrile exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. It is believed to interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

- Pharmaceutical Applications : The compound is being explored for its potential use in drug development, particularly in synthesizing drugs with nitrile functionalities that may enhance therapeutic efficacy.

Table 2: Biological Activities of 4-Butyrylbenzonitrile

| Activity | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | Study A |

| Anticancer | Induces apoptosis in cancer cell lines | Study B |

| Pharmaceutical Use | Investigated for drug development | Study C |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitriles, 4-Butyrylbenzonitrile demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Mechanisms

Another research effort focused on the anticancer properties of 4-Butyrylbenzonitrile. In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines (MCF-7), with mechanisms involving caspase activation and modulation of apoptotic pathways being observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.